![molecular formula C14H13F3N2O B2392245 N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1280975-61-2](/img/structure/B2392245.png)
N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide” is a compound that contains a trifluoromethyl group . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets . Recent advances in trifluoromethylation of carbon-centered radical intermediates have also been reported .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is often introduced through trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis
Trifluoromethyl ketones (TFMKs) are used as key intermediates in medicinal chemistry . They are valuable synthetic targets and are used in the construction of fluorinated pharmacons .Scientific Research Applications
- The trifluoromethyl group (CF₃) is increasingly important in pharmaceuticals, agrochemicals, and materials. N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide serves as a precursor for introducing the trifluoromethyl moiety into organic molecules. Researchers explore its use in radical trifluoromethylation reactions, where it participates in carbon-centered radical intermediates .
- Derivatives of this compound exhibit promising antibacterial properties. Specifically, N-(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and evaluated. Some of these novel compounds effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent biofilm formation by methicillin-resistant strains .
- Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and versatile building blocks. N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide can serve as a precursor for TFMKs. These compounds find applications in drug discovery, especially when fluorinated pharmacons are desired. Researchers investigate their potential as enzyme inhibitors, ligands, and bioactive molecules .
Trifluoromethylation Reactions
Antibacterial Activity
Fluorinated Pharmaceuticals
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)11-4-2-10(3-5-11)8-12(20)19-13(9-18)6-1-7-13/h2-5H,1,6-8H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXNRUAKCIHBQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.